2-Isobutoxyisonicotinicacid
Description
2-Isobutoxyisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring an isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 2-position of the pyridine ring. The isobutoxy group may influence metabolic stability and binding affinity in drug design, though further research is required to validate these hypotheses.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-methylpropoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
ATVBCUGNMZERSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxyisonicotinicacid typically involves the esterification of isonicotinic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-Isobutoxyisonicotinicacid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxyisonicotinicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-Isobutoxyisonicotinicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isobutoxyisonicotinicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Isobutoxyisonicotinic acid with structurally related isonicotinic acid derivatives, focusing on molecular properties, hazards, and applications:
*Estimated based on structural analysis; †Calculated from molecular formula.
Key Findings:
Structural Influence on Hazards: 2-(Butylamino)isonicotinic acid exhibits multiple hazards (oral toxicity, skin/eye irritation), likely due to its reactive amino group . The isobutoxy group in 2-Isobutoxyisonicotinic acid may reduce acute toxicity compared to amino derivatives but could still pose irritant risks.
Applications in Drug Development :
- Alkoxy-substituted derivatives like 2-(But-2-ynyloxy)isonicotinic acid are explicitly marketed for medicinal use, highlighting the role of alkoxy groups in enhancing drug-like properties .
- Bulky substituents (e.g., naphthyl in 2-(Naphthalen-2-yl)isonicotinic acid) may improve target binding in pharmaceuticals, though this requires validation .
Reactivity and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
